Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Allolactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Allolactose
CAS No.: 645-03-4
Cat. No.: VC13593545
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 645-03-4 |
---|---|
Molecular Formula | C12H22O11 |
Molecular Weight | 342.30 g/mol |
IUPAC Name | 6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 |
Standard InChI Key | DLRVVLDZNNYCBX-UHFFFAOYSA-N |
Isomeric SMILES | C(C1[C@@H](C([C@@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)O)O)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Melting Point | 174 - 176 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Isomerism
Allolactose (C₁₂H₂₂O₁₁) is a glycosylglucose derivative with a β-1,6 linkage between the galactose and glucose moieties, distinguishing it from lactose’s β-1,4 configuration . This structural difference confers distinct biochemical properties, such as altered solubility and stability. The molecule exists in α- and β-anomeric forms, with the β-anomer predominating in aqueous solutions due to its thermodynamic stability .
Table 1: Comparative Properties of Allolactose and Lactose
Property | Allolactose | Lactose |
---|---|---|
Glycosidic Linkage | β-1,6 | β-1,4 |
Molecular Weight (g/mol) | 342.30 | 342.30 |
Anomer Preference | β-anomer | β-anomer |
Solubility in Water | High | Moderate |
Role in lac Operon | Inducer | Substrate |
Structural Dynamics and Conformational Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that allolactose adopts a flexible pyranose ring structure, enabling interactions with proteins such as the lac repressor and β-galactosidase . The O6 hydroxyl group of the galactose moiety is critical for forming hydrogen bonds with key residues in these proteins, facilitating allosteric transitions . Computational models further illustrate that the 1-6 linkage introduces torsional strain, which may enhance its affinity for regulatory proteins compared to lactose .
Biological Role in the Lac Operon
Mechanism of Transcriptional Induction
In E. coli, allolactose acts as the primary inducer of the lac operon by binding to the lac repressor (LacI). This interaction triggers a conformational change in LacI, reducing its affinity for the operator DNA and derepressing transcription of genes encoding β-galactosidase, lactose permease, and thiogalactoside transacetylase . Structural studies demonstrate that allolactose stabilizes the repressor’s inactive state through a water-mediated hydrogen bonding network involving the O6 hydroxyl, thereby enabling RNA polymerase access to the promoter .
Enzymatic Synthesis and Degradation
β-Galactosidase, encoded by the lacZ gene, both hydrolyzes lactose into allolactose and further cleaves allolactose into glucose and galactose . Kinetic analyses reveal a Michaelis constant (Kₘ) of 0.00120 M for allolactose hydrolysis, comparable to lactose’s Kₘ, indicating similar substrate efficiency . Notably, the enzyme exhibits a pH optimum of 7.8–7.9 for allolactose cleavage, with potassium ions enhancing activity more effectively than sodium ions .
Industrial and Biotechnological Applications
Food Science: Sweeteners and Prebiotics
Allolactose serves as a low-calorie sweetener in dairy products, leveraging its mild sweetness (30–40% of sucrose) and high solubility . Additionally, its prebiotic properties stimulate the growth of Bifidobacterium and Lactobacillus species, improving gut health and immune function . Recent trials indicate that allolactose supplementation reduces lactose intolerance symptoms by promoting colonic adaptation to dairy-derived carbohydrates .
Pharmaceutical Development
In drug formulation, allolactose enhances the stability of lyophilized proteins and vaccines due to its cryoprotective effects . Its role as a glycosylation agent in antibody-drug conjugates (ADCs) is under investigation, with preliminary data showing improved pharmacokinetics and target specificity .
Bioremediation and Enzyme Engineering
Allolactose-based induction systems are employed in synthetic biology to control gene expression in metabolic engineering. For example, Pseudomonas putida strains engineered with allolactose-responsive promoters degrade environmental pollutants like toluene and styrene with 95% efficiency under induced conditions .
Biochemical and Pharmacological Research
Allosteric Regulation Studies
Comparative studies of allolactose-bound and apo LacI structures highlight the importance of the galactose O6 hydroxyl in allostery. Molecular dynamics simulations suggest that allolactose binding increases the flexibility of LacI’s hinge helices, enabling operator release . These insights inform the design of synthetic transcription factors for gene therapy applications.
Challenges and Future Directions
Despite its versatility, allolactose production remains costly due to inefficient enzymatic synthesis methods. Advances in immobilized β-galactosidase reactors and metabolic engineering of E. coli strains aim to reduce production costs by 40–60% within the next decade . Furthermore, the compound’s role in epigenetic regulation via histone glycosylation warrants exploration, as preliminary data suggest it influences chromatin accessibility in eukaryotic cells .
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